4-Methylcyclohexane-1-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 4-Methylcyclohexane-1-carbaldehyde involves various strategies. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde is described, which involves photochemical and acid-catalyzed rearrangements . Another approach is the catalytic asymmetric synthesis of 3,4-disubstituted cyclohexadiene carbaldehydes through an inverse-electron-demand Diels-Alder reaction, which demonstrates the versatility of aldehydes in constructing complex molecular frameworks . Additionally, the treatment of methyl-substituted 1-chloro-2-oxo-1-cyclohexanecarboxylic esters with anhydrous Na2CO3 in refluxing xylene yields methyl-substituted 1-cyclopentene-1-carboxylic esters, showcasing a method for preparing intermediates like 4,4-dimethyl-1-cyclopentene-1-carbaldehyde .
Molecular Structure Analysis
The molecular structure of related compounds reveals the importance of stereochemistry and functional group placement in synthetic applications. For example, 4-oxoazetidine-2-carbaldehydes are bifunctional compounds that serve as both protected α-amino aldehydes and masked β-amino acids, which are valuable in diastereoselective processes . The organocatalytic synthesis of spirocyclohexane carbaldehydes with an all-carbon quaternary center also highlights the molecular complexity that can be achieved through synthetic strategies .
Chemical Reactions Analysis
Chemical reactions involving carbaldehydes are diverse and can lead to a variety of products. The photochemical and acid-catalyzed rearrangements of cyclohexadienones to different products demonstrate the reactivity of these compounds under various conditions . The exploitation of cyclopropane carbaldehydes in Prins cyclization to access hexahydrooxonine and octahydrocyclopenta[b]pyran shows the potential for constructing strained ring systems . Additionally, the photocycloaddition of enamine-carbaldehydes with alkenes to synthesize dihydropyridines and tetrahydropyridines illustrates the utility of carbaldehydes in cycloaddition reactions10.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 4-Methylcyclohexane-1-carbaldehyde can be deduced from the behavior of similar molecules. For instance, the facile synthesis of 2-methylenecyclobutanones and their subsequent Baeyer–Villiger oxidation to 4-methylenebutanolides indicates the reactivity of these compounds and their potential as building blocks in synthesis . The regioselective photochemical cycloaddition reactions also provide insights into the reactivity patterns of carbaldehydes with different substituents10.
Scientific Research Applications
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Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives
- Application Summary : This research investigates the stability of cyclohexane derivatives using a combination of molecular modeling kits, conformational analysis, computational chemistry, and polarimetry .
- Methods of Application : Students build selected mono- and disubstituted cyclohexanes using model kits, predict the most stable conformation, and calculate conformational equilibria .
- Results or Outcomes : The study provides a practical application of the interplay of molecular modeling, computational chemistry, stereochemistry, and optical activity displayed by the cyclohexane family of organic molecules .
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Dehydrogenation of Methylcyclohexane
- Application Summary : This research focuses on the dehydrogenation of methylcyclohexane over Pt-based catalysts supported on functional granular activated carbon .
- Methods of Application : The granular activated carbon is modified with sulphuric acid, hydrogen peroxide, nitric acid, and aminopropyl triethoxy silane .
- Results or Outcomes : The outcomes of this research are not specified in the available information .
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Catalysts for Methylcyclohexane Dehydrogenation
- Application Summary : Methylcyclohexane (MCH) is regarded as an excellent hydrogen energy carrier due to its reasonable theoretical hydrogen storage content (6.22 wt%) and physicochemical performance. The Methylcyclohexane-toluene-hydrogen (MTH) cycle realizes the recycling of materials and energy, and has a good prospect of industrial application .
- Methods of Application : The development of dehydrogenation catalysts with good stability, catalytic activity, and product selectivity under low temperature and high pressure is the central issue of the industrialization of the MTH system .
- Results or Outcomes : The outcomes of this research are not specified in the available information .
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4-methoxy-4-methylcyclohexane-1-carbaldehyde
- Application Summary : This compound is a derivative of cyclohexane and is used in various chemical reactions .
- Methods of Application : The specific methods of application are not specified in the available information .
- Results or Outcomes : The outcomes of this research are not specified in the available information .
-
- Application Summary : This research focuses on the stability of substituted cyclohexanes. When a substituent is added to a cyclohexane ring, the two possible chair conformations created during a ring flip are not equally stable .
- Methods of Application : The percentages of the two different conformations at equilibrium can be determined by solving the equation ΔE = -RTlnK, where ΔE is the energy difference between the two conformations, R is the gas constant (8.314 J/mol•K), T is the temperature in Kelvin, and K is the equilibrium constant for the ring flip conversion .
- Results or Outcomes : In the example of methylcyclohexane, the conformation where the methyl group is in the equatorial position is more stable than the axial conformation by 7.6 kJ/mol at 25°C .
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Dehydrogenation of Methylcyclohexane over Pt-based Catalysts
- Application Summary : This research developed the dehydrogenation of methylcyclohexane over Pt-based catalysts supported on functional granular activated carbon .
- Methods of Application : Sulphuric acid, hydrogen peroxide, nitric acid, and aminopropyl triethoxy silane were adopted to modify the granular activated carbon .
- Results or Outcomes : The outcomes of this research are not specified in the available information .
Safety And Hazards
While specific safety and hazard information for “4-Methylcyclohexane-1-carbaldehyde” is not available, general precautions for handling aldehydes should be followed. This includes avoiding skin and eye contact, not ingesting or inhaling the compound, and using the compound only in well-ventilated areas .
properties
IUPAC Name |
4-methylcyclohexane-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-2-4-8(6-9)5-3-7/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUAUDZGDPLDLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550936 | |
Record name | 4-Methylcyclohexane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20550936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylcyclohexane-1-carbaldehyde | |
CAS RN |
33242-79-4 | |
Record name | 4-Methylcyclohexane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20550936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylcyclohexane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.